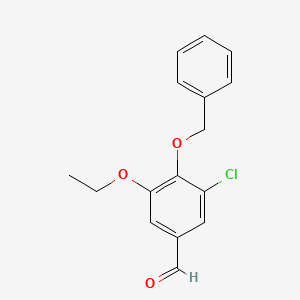![molecular formula C15H9F2NO B3038311 (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one CAS No. 856435-92-2](/img/structure/B3038311.png)
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one
Übersicht
Beschreibung
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one is a synthetic compound that belongs to the class of indoles. It is a versatile compound that has a wide range of applications in the field of scientific research. This compound is used in various laboratory experiments and has been studied extensively in order to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one has a wide range of applications in the field of scientific research. It has been used in the synthesis of a variety of compounds such as indole derivatives, quinoline derivatives, and indole-quinoline hybrids. It has also been used in the synthesis of novel compounds with potential therapeutic activities. Additionally, this compound has been used in the synthesis of various fluorescent probes and imaging agents.
Wirkmechanismus
The mechanism of action of (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one is not yet fully understood. However, it is believed that the compound binds to certain receptors in the cell membrane and modulates their activity. This modulation of receptor activity is thought to be responsible for the various biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of certain receptors in the cell membrane, which can lead to changes in cell signaling pathways. Additionally, it has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. Additionally, it is a highly versatile compound that can be used in a variety of different experiments. However, there are also some limitations to the use of this compound in laboratory experiments. The compound is relatively unstable and can degrade over time. Additionally, it can be toxic to certain cell types and can interfere with the activity of certain enzymes.
Zukünftige Richtungen
There are a number of potential future directions for the research on (3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one. These include further studies on the biochemical and physiological effects of the compound, the development of more efficient synthesis methods, and the exploration of potential therapeutic applications. Additionally, further research could be done to explore the use of this compound in the synthesis of other compounds, such as fluorescent probes and imaging agents.
Eigenschaften
IUPAC Name |
(3E)-3-[(2,5-difluorophenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO/c16-10-5-6-13(17)9(7-10)8-12-11-3-1-2-4-14(11)18-15(12)19/h1-8H,(H,18,19)/b12-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUPIIZABGFIOKG-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)F)F)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=C(C=CC(=C3)F)F)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





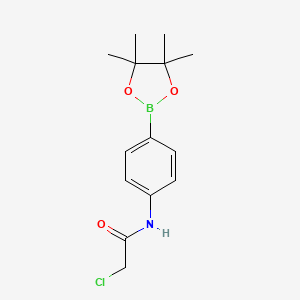
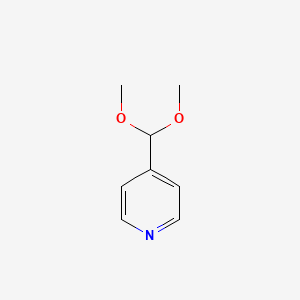

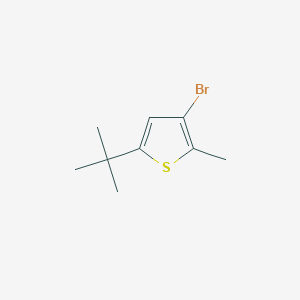

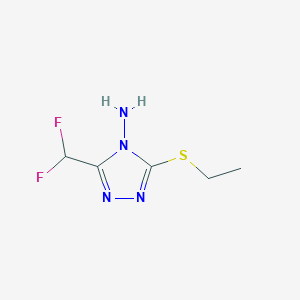

![1-[4-(Difluoromethoxy)phenyl]-4,4,4-trifluorobutane-1,3-dione](/img/structure/B3038246.png)

